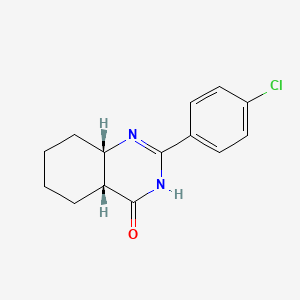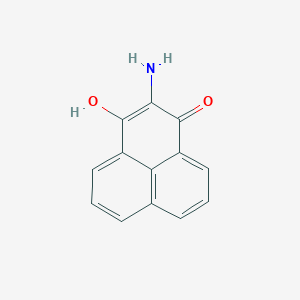
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an acetyl group, a trichlorophenyl group, and an L-cysteine moiety, making it a subject of study in organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine typically involves the reaction of 2,3,5-trichlorophenyl isothiocyanate with N-acetyl-L-cysteine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a metabolite in certain biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of detoxification and drug metabolism.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and trichlorophenyl groups contribute to its reactivity and ability to interact with enzymes and other proteins. The L-cysteine moiety allows the compound to participate in redox reactions and form disulfide bonds, which are crucial in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A related compound that lacks the trichlorophenyl group and is widely used as a mucolytic agent and antioxidant.
S-(2,3,5-Trichlorophenyl)-L-cysteine: Similar to N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine but without the acetyl group.
Uniqueness
This compound is unique due to the presence of both the acetyl and trichlorophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64636-26-6 |
|---|---|
Fórmula molecular |
C11H10Cl3NO3S |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2,3,5-trichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H10Cl3NO3S/c1-5(16)15-8(11(17)18)4-19-9-3-6(12)2-7(13)10(9)14/h2-3,8H,4H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1 |
Clave InChI |
NREKCMVNHUJNTP-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=C(C(=CC(=C1)Cl)Cl)Cl)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=C(C(=CC(=C1)Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


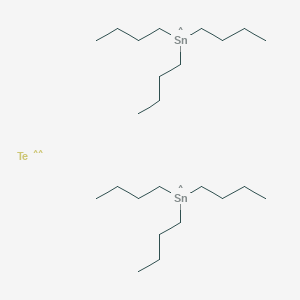
![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)
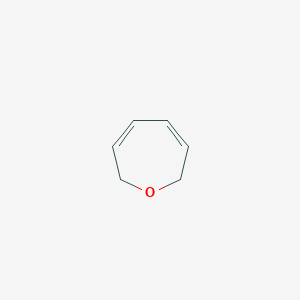


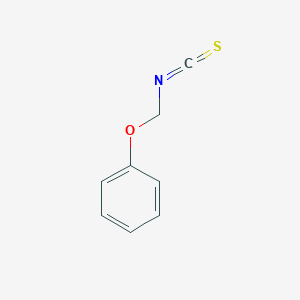
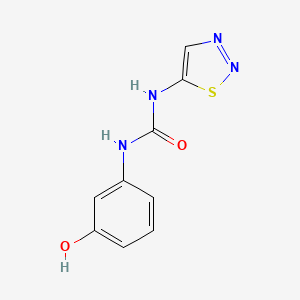
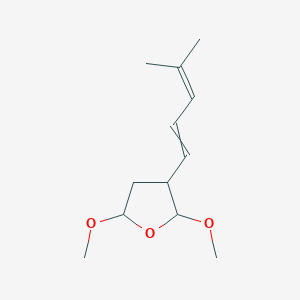

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
